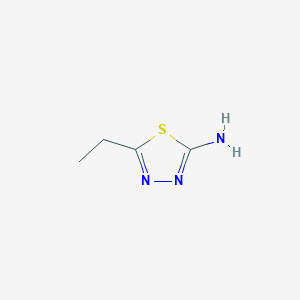

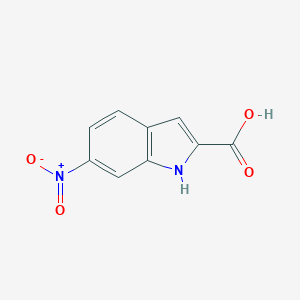

6-nitro-1H-indole-2-carboxylic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-nitro-1H-indole-2-carboxylic acid derivatives can be achieved by nitration of indoline-2-carboxylic acid, followed by a dehydrogenation process. Lavrenov et al. (2002) demonstrated a method where indoline-2-carboxylic acid was transformed into 6-nitroindoline-2-carboxylic acid, and its methyl ester was then dehydrogenated to methyl 6-nitroindole-2-carboxylate with a total yield of 67% (Lavrenov et al., 2002).

Molecular Structure Analysis

The molecular structure of 6-nitro-1H-indole-2-carboxylic acid derivatives has been studied through various techniques, including X-ray diffraction. For instance, Lynch et al. (1998) prepared and characterized molecular adducts of indole-2-carboxylic acid with 5-nitroquinoline, revealing insights into their molecular structure and hydrogen-bonding interactions (Lynch et al., 1998).

Chemical Reactions and Properties

6-Nitro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including cycloaddition reactions. Zhang et al. (2012) demonstrated the Ni(ClO4)2-catalyzed regioselective and diastereoselective annulations of aryl oxiranyl-dicarboxylates and indoles, leading to the formation of 1H-furo[3,4-b]indoles with high yields (Zhang et al., 2012).

Physical Properties Analysis

Studies on 6-nitro-1H-indole-2-carboxylic acid derivatives also include the investigation of their physical properties. Morzyk-Ociepa et al. (2004) determined the crystal and molecular structures of indole-2-carboxylic acid using single-crystal X-ray diffraction, providing detailed insights into its physical characteristics (Morzyk-Ociepa et al., 2004).

Applications De Recherche Scientifique

Synthesis of Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .

- Methods of Application : The specific methods of synthesis can vary widely, depending on the specific alkaloid being synthesized .

- Results or Outcomes : The synthesis of these alkaloids can lead to the production of various biologically active compounds, which can be used in the treatment of various disorders .

Antiviral Activity

- Scientific Field : Pharmacology

- Application Summary : Some indole derivatives have been found to have antiviral activity .

- Methods of Application : These compounds are typically tested in vitro against a range of RNA and DNA viruses .

- Results or Outcomes : Certain indole derivatives have been found to inhibit viruses such as influenza A and Coxsackie B4 .

Anticancer Immunomodulators

- Scientific Field : Oncology

- Application Summary : Some indole derivatives, such as tryptophan dioxygenase inhibitors, have been found to have potential as anticancer immunomodulators .

- Methods of Application : These compounds are typically tested in vitro and in vivo for their ability to modulate the immune response and inhibit cancer cell growth .

- Results or Outcomes : These compounds have shown promise in preclinical studies, but further research is needed to confirm their efficacy and safety .

Inhibitor of Botulinum Neurotoxin

- Scientific Field : Pharmacology

- Application Summary : Some indole derivatives have been found to inhibit botulinum neurotoxin .

- Methods of Application : These compounds are typically tested in vitro for their ability to inhibit the neurotoxin .

- Results or Outcomes : Certain indole derivatives have shown potential as inhibitors of botulinum neurotoxin .

Antibacterial Agents

- Scientific Field : Microbiology

- Application Summary : Indole derivatives can act as antibacterial agents .

- Methods of Application : These compounds are typically tested in vitro against a range of bacteria .

- Results or Outcomes : Certain indole derivatives have been found to inhibit the growth of various bacteria .

Inhibitors of Hepatitis C Virus NS5B Polymerase

- Scientific Field : Virology

- Application Summary : Some indole derivatives have been found to inhibit the NS5B polymerase of the Hepatitis C virus .

- Methods of Application : These compounds are typically tested in vitro for their ability to inhibit the NS5B polymerase .

- Results or Outcomes : Certain indole derivatives have shown potential as inhibitors of the Hepatitis C virus NS5B polymerase .

Safety And Hazards

Orientations Futures

Research on indole derivatives, including 6-nitro-1H-indole-2-carboxylic Acid, is ongoing. These compounds have shown potential in the treatment of various diseases, including cancer and microbial infections . Future research will likely focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

Propriétés

IUPAC Name |

6-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXJNWVLWQQNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405806 | |

| Record name | 6-nitro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-1H-indole-2-carboxylic Acid | |

CAS RN |

10242-00-9 | |

| Record name | 6-nitro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)